Technical Monograph: N-(1-(naphthalen-2-yl)ethyl)acetamide (CAS 199442-03-0)
Technical Monograph: N-(1-(naphthalen-2-yl)ethyl)acetamide (CAS 199442-03-0)
[1]
Executive Summary & Compound Profile
N-(1-(naphthalen-2-yl)ethyl)acetamide (CAS 199442-03-0) is a lipophilic amide derivative structurally significant in medicinal chemistry and biocatalysis. It serves two primary roles in modern research:
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Chiral Resolution Benchmark: It is the acetylation product of 1-(naphthalen-2-yl)ethanamine, a standard substrate used to validate the enantioselectivity of lipases (e.g., Candida antarctica Lipase B) in kinetic resolution studies.
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Pharmacophore Scaffold: Its structure mimics the naphthalene-ethyl-amide pharmacophore found in melatonergic drugs (e.g., Agomelatine), making it a critical analog for Structure-Activity Relationship (SAR) profiling.
Physicochemical Identity
| Property | Specification |
| CAS Number | 199442-03-0 |
| IUPAC Name | N-[1-(naphthalen-2-yl)ethyl]acetamide |
| Molecular Formula | C₁₄H₁₅NO |
| Molecular Weight | 213.28 g/mol |
| Physical State | White to off-white solid |
| Solubility | Soluble in DMSO, Methanol, DCM; Sparingly soluble in water |
| LogP (Predicted) | ~2.8 (Lipophilic) |
| H-Bond Donors/Acceptors | 1 Donor / 1 Acceptor |
Synthesis & Biocatalytic Methodologies
The synthesis of CAS 199442-03-0 is approachable via two distinct pathways: classical chemical acetylation and enzymatic kinetic resolution (EKR).[1] The latter is the industry standard for generating high-value, enantiopure variants.
Pathway A: Chemical Acetylation (Racemic Production)
Used for generating analytical standards or racemic starting material.
Protocol:
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Substrate: Dissolve 1-(naphthalen-2-yl)ethanamine (10 mmol) in anhydrous Dichloromethane (DCM) (50 mL).
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Base: Add Triethylamine (TEA) (12 mmol) to scavenge the generated acid. Cool to 0°C.
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Acylation: Dropwise addition of Acetyl Chloride (11 mmol) or Acetic Anhydride.
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Workup: Stir for 2 hours at RT. Quench with saturated NaHCO₃. Extract organic layer, dry over Na₂SO₄, and concentrate.
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Purification: Recrystallization from Ethanol/Hexane.
Pathway B: Enzymatic Kinetic Resolution (EKR)
The preferred route for isolating enantiomers. This process exploits the high stereoselectivity of lipases toward the (R)-amine, converting it to the (R)-acetamide (CAS 199442-03-0 isomer) while leaving the (S)-amine unreacted.
Mechanistic Insight: Lipases like CAL-B (Novozym 435) function via a serine-histidine-aspartate triad. The "fast" reacting enantiomer (typically R for this scaffold) fits the oxyanion hole of the enzyme, facilitating the acyl transfer from an ester donor (e.g., Ethyl Acetate) to the amine.
Step-by-Step EKR Protocol:
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Reaction Medium: Suspend racemic 1-(naphthalen-2-yl)ethanamine (50 mM) in dry Toluene or MTBE.
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Acyl Donor: Add Ethyl Acetate (5 equivalents) or Vinyl Acetate (2 equivalents). Note: Vinyl acetate makes the reaction irreversible due to tautomerization of the vinyl alcohol byproduct.
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Catalyst: Add immobilized Candida antarctica Lipase B (CAL-B) (20 mg/mL).
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Incubation: Shake at 30°C, 200 rpm.
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Monitoring: Monitor conversion via Chiral HPLC until 50% conversion is reached (theoretical maximum yield for resolution).
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Separation: Filter off the enzyme. Acidify the filtrate to protonate the unreacted (S)-amine (partition into aqueous phase). The organic phase contains the (R)-N-(1-(naphthalen-2-yl)ethyl)acetamide .
Biocatalytic Workflow Visualization
Figure 1: Enzymatic Kinetic Resolution workflow for the synthesis of chiral N-(1-(naphthalen-2-yl)ethyl)acetamide.
Applications in Drug Development[5][6][7]
Melatonergic Agonist Analog
The naphthalene ring is a privileged scaffold in medicinal chemistry, famously utilized in Agomelatine (Valdoxan) and Ramelteon .
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Agomelatine Structure: N-[2-(7-methoxynaphthalen-1-yl)ethyl]acetamide.[2][3]
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CAS 199442-03-0 Relation: It lacks the methoxy group and the ethyl spacer is branched (1-ethyl vs 2-ethyl).
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Utility: Researchers use CAS 199442-03-0 to test the steric tolerance of the binding pocket. The branching at the C1 position introduces chirality and steric bulk that probes the depth and enantioselectivity of the receptor (MT1/MT2).
Lipophilic Probe
Due to the high lipophilicity (LogP ~2.8) and the planar naphthalene system, this compound is used in:
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Permeability Assays: As a control substance in PAMPA (Parallel Artificial Membrane Permeability Assay) to model passive diffusion of CNS-active drugs.
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Co-Crystallization: The amide moiety acts as a reliable hydrogen bond donor/acceptor for generating co-crystals with carboxylic acid-containing APIs, modifying their solubility profiles.
Analytical Characterization
To ensure scientific integrity, the identity of the compound must be validated using the following parameters.
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, CDCl₃):
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δ 7.85–7.75 (m, 3H, Ar-H)
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δ 7.70 (s, 1H, Ar-H)
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δ 7.50–7.40 (m, 3H, Ar-H)
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δ 5.80 (br s, 1H, NH)
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δ 5.30 (quintet, 1H, CH-N)
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δ 2.00 (s, 3H, COCH₃)
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δ 1.55 (d, 3H, CH₃)
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Interpretation: The quintet at 5.30 ppm is diagnostic of the chiral center methine proton, coupled to the methyl doublet at 1.55 ppm.
Chiral HPLC Method
Differentiation of enantiomers is critical for this compound.
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Column: Daicel Chiralcel OD-H or AD-H (250 x 4.6 mm).
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Mobile Phase: Hexane : Isopropanol (90:10).
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Flow Rate: 1.0 mL/min.
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Detection: UV @ 254 nm (Naphthalene absorption).
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Retention Times (Typical):
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(S)-Enantiomer: ~8-10 min
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(R)-Enantiomer: ~12-15 min
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Note: Order depends on specific column selector; always verify with pure standards.
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Safety & Handling (GHS Classification)
While specific toxicological data for this exact CAS is limited, it is structurally analogous to naphthyl-amines and acetamides. Treat as a Hazardous Substance .
| Hazard Class | Statement | Precaution |
| Acute Toxicity | H302: Harmful if swallowed.[4] | Do not eat, drink, or smoke when using. |
| Skin Irritation | H315: Causes skin irritation.[4] | Wear nitrile gloves and lab coat. |
| Eye Irritation | H319: Causes serious eye irritation.[4] | Wear safety goggles. Eye wash station required. |
| Aquatic Toxicity | H411: Toxic to aquatic life with long lasting effects. | Dispose of as hazardous chemical waste. |
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The compound is stable but hygroscopic.
References
- Biocatalytic Resolution Context: Ghanem, A. (2007). Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Chiral Building Blocks. Tetrahedron.
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Structural Analogs (Agomelatine): PubChem. Agomelatine Compound Summary. Retrieved from [Link]
- Enzymatic Mechanism: Gotor-Fernández, V., et al. (2006). Lipases: Useful Biocatalysts for the Preparation of Pharmaceuticals.
Sources
- 1. repository.tudelft.nl [repository.tudelft.nl]
- 2. N-acetyl-N-(2-(7-Methoxynaphthalen-1-yl)ethyl)acetaMide synthesis - chemicalbook [chemicalbook.com]
- 3. EP0447285A1 - Naphthalene derivatives, procedure for their preparation and pharmaceutical compositions containing them - Google Patents [patents.google.com]
- 4. 1-(Naphthalen-2-yl)ethan-1-amine | C12H13N | CID 3857145 - PubChem [pubchem.ncbi.nlm.nih.gov]
